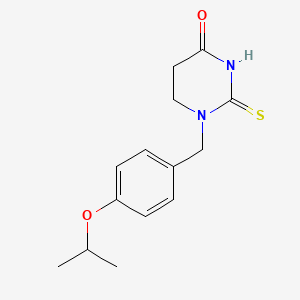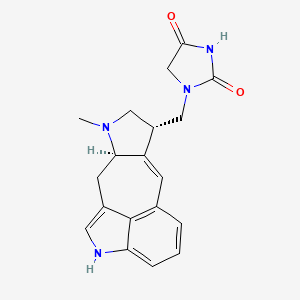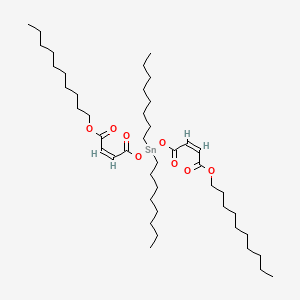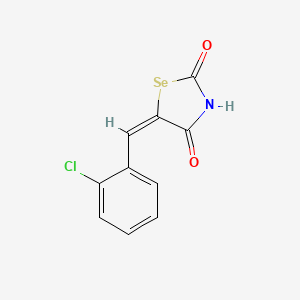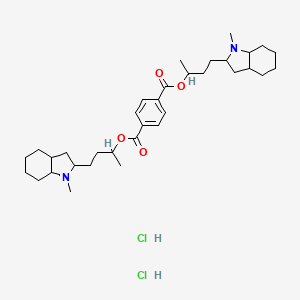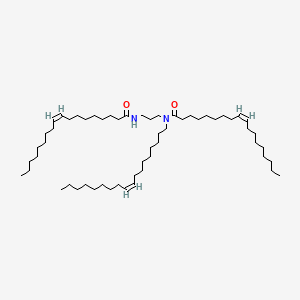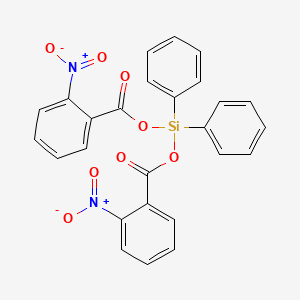
Diphenylsilanediol bis(2-nitrobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylsilanediol bis(2-nitrobenzoate) is an organosilicon compound with the molecular formula C26H18N2O8Si It is a derivative of diphenylsilanediol, where the hydroxyl groups are esterified with 2-nitrobenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenylsilanediol bis(2-nitrobenzoate) typically involves the esterification of diphenylsilanediol with 2-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Catalyst: 4-dimethylaminopyridine (DMAP) as a catalyst to enhance the reaction rate
Industrial Production Methods
While specific industrial production methods for diphenylsilanediol bis(2-nitrobenzoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing the reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenylsilanediol bis(2-nitrobenzoate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield diphenylsilanediol and 2-nitrobenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) for halogenation
Major Products
Hydrolysis: Diphenylsilanediol and 2-nitrobenzoic acid
Reduction: Diphenylsilanediol bis(2-aminobenzoate)
Substitution: Various substituted diphenylsilanediol derivatives
Applications De Recherche Scientifique
Diphenylsilanediol bis(2-nitrobenzoate) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of diphenylsilanediol bis(2-nitrobenzoate) involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The nitro groups can undergo reduction to form amino groups, which can further interact with cellular components. The compound’s ability to form stable complexes with drugs enhances their solubility and bioavailability, making it a potential candidate for drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylsilanediol: The parent compound, known for its anticonvulsant properties.
Diphenylsilanediol bis(2-aminobenzoate): A reduced form with potential biological activities.
Triphenylsilanol: Another organosilicon compound with similar structural features.
Uniqueness
Diphenylsilanediol bis(2-nitrobenzoate) is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and form stable complexes with drugs makes it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
129459-87-6 |
|---|---|
Formule moléculaire |
C26H18N2O8Si |
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
[(2-nitrobenzoyl)oxy-diphenylsilyl] 2-nitrobenzoate |
InChI |
InChI=1S/C26H18N2O8Si/c29-25(21-15-7-9-17-23(21)27(31)32)35-37(19-11-3-1-4-12-19,20-13-5-2-6-14-20)36-26(30)22-16-8-10-18-24(22)28(33)34/h1-18H |
Clé InChI |
KHSQKEBGLNFZIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(OC(=O)C3=CC=CC=C3[N+](=O)[O-])OC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



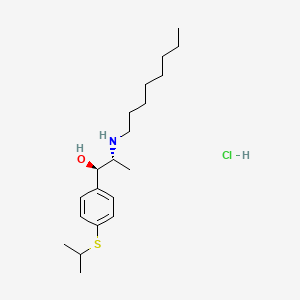
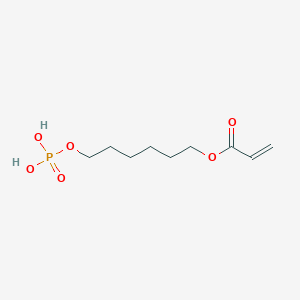
![(E)-but-2-enedioic acid;7-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12704567.png)
